molecular formula C7H11NO3 B2941688 3-(Cyclopropanecarboxamido)propanoic acid CAS No. 874455-57-9

3-(Cyclopropanecarboxamido)propanoic acid

Cat. No.: B2941688
CAS No.: 874455-57-9
M. Wt: 157.169
InChI Key: LHBLPGFRQKEIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropanecarboxamido)propanoic acid (CAS 874455-57-9) is a high-purity chemical compound with the molecular formula C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol. This molecule features a propanoic acid chain linked to a cyclopropanecarboxamido group, making it a valuable building block in medicinal chemistry and drug discovery research. Its structure is shared by a class of compounds investigated for their biological activity, including studies into anti-tumor agents . Researchers utilize this compound as a key synthetic intermediate for developing novel therapeutic candidates. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(10)3-4-8-7(11)5-1-2-5/h5H,1-4H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLPGFRQKEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropanecarboxamido Propanoic Acid and Its Analogs

Construction of the Cyclopropanecarboxamide (B1202528) Core

The formation of the cyclopropanecarboxamide core is a critical phase in the synthesis of the target molecule. This process involves the creation of the cyclopropane (B1198618) ring and the subsequent formation of the amide bond.

Strategies for Cyclopropane Ring Formation

Several methods are available for the synthesis of the cyclopropane ring, a key structural feature. One common approach is the Michael Initiated Ring Closure (MIRC) reaction. This method provides a versatile and efficient way to generate cyclopropane rings with a high degree of enantioselectivity. rsc.orgnih.gov Another notable technique is the Kulinkovich cyclopropanation, which utilizes a titanium catalyst to react an ester or amide with a Grignard reagent, resulting in substituted cyclopropanes. nih.gov

The Simmons-Smith reaction is a well-established method for cyclopropanation. illinois.edu This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes. nih.gov Additionally, the reaction of carbenes with alkenes is a fundamental method for synthesizing cyclopropanes. nih.gov For instance, dichlorocarbene, generated in situ from chloroform, can react with alkenes to form dichlorocyclopropanes. nih.gov

A variety of catalytic systems have also been developed for cyclopropane synthesis. These include cobalt-catalyzed cross-coupling reactions and photocatalytic methods using low-valent bismuth complexes. researchgate.net

Amide Bond Formation Techniques for Cyclopropanecarboxamides

The formation of the amide bond is another crucial step in constructing the cyclopropanecarboxamide core. A direct method involves the reaction of a cyclopropanecarboxylic ester with ammonia. acs.org This process can be carried out under pressure and at elevated temperatures, sometimes in the presence of a catalyst like an alkali metal alcoholate. acs.org

More broadly, amide bonds are often formed using coupling reagents that activate the carboxylic acid. doi.orgresearchgate.net Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netmdpi.com Enzymatic methods, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), offer a green and efficient alternative for amide bond formation under mild conditions. nih.gov These enzymatic reactions can proceed with high conversion rates and yields, often without the need for extensive purification. nih.gov

Approaches for Integrating the Propanoic Acid Moiety

The integration of the propanoic acid portion of the molecule can be achieved through several synthetic routes, including the hydrolysis of esters and the elongation of carbon chains.

Ester Hydrolysis and Carboxylic Acid Generation

The generation of the carboxylic acid can be accomplished through the hydrolysis of a corresponding ester. This reaction can be catalyzed by either an acid or a base. nih.govquora.com Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted toward the carboxylic acid by using an excess of water. nih.gov Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that initially produces a carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid. quora.com

Chain Elongation and Functionalization of Propanoic Acid Derivatives

Chain elongation methods can be employed to construct the three-carbon backbone of the propanoic acid moiety. Microbial chain elongation is a biological approach that can produce medium-chain fatty acids, and this technology could potentially be adapted for the synthesis of functionalized propanoic acids. researchgate.net

In chemical synthesis, various reactions can be used to extend a carbon chain. For example, the reaction of ethyl chloride with potassium cyanide, followed by hydrolysis, can produce propanoic acid. quora.com The functionalization of propanoic acid derivatives is also an important aspect of their synthesis, allowing for the introduction of various substituents to modify the properties of the final molecule. google.com

Chemo- and Regioselective Synthesis of 3-(Cyclopropanecarboxamido)propanoic Acid Scaffolds

The chemo- and regioselective synthesis of the final this compound scaffold requires careful control over the reaction sequence to ensure that the desired isomers are formed. This involves directing the reaction to a specific functional group within a molecule that has multiple reactive sites (chemoselectivity) and controlling the orientation of the newly formed bonds (regioselectivity).

For instance, in the synthesis of related β-amino acids, palladium-catalyzed aminocarbonylation of alkenes has been shown to be an effective method. illinois.edu This approach allows for the introduction of both an amino group and a carbonyl group across a double bond. Nickel-catalyzed carboxylation of aziridines is another strategy that can provide access to β-amino acids with high functional group tolerance. illinois.edu

The synthesis of complex heterocyclic scaffolds often relies on cycloaddition reactions, where the regioselectivity can be controlled to produce the desired isomer. acs.org For the synthesis of this compound, a potential strategy would involve the regioselective addition of a cyclopropylamine (B47189) nucleophile to an activated acrylic acid derivative, or the reaction of cyclopropanecarboxamide with a suitable three-carbon electrophile. The use of directing groups can be crucial in achieving high regioselectivity in such reactions.

Below is a table summarizing some of the key synthetic reactions discussed:

Reaction TypeReagents/CatalystsProductReference(s)
Michael Initiated Ring Closure (MIRC)Chiral substrates and nucleophilesEnantioenriched cyclopropanes rsc.orgnih.gov
Simmons-Smith CyclopropanationCH₂I₂, Et₂ZnCyclopropane illinois.edu
Amide Formation from EsterNH₃, Alkali metal alcoholateCyclopropanecarboxamide acs.org
Enzymatic Amide FormationCandida antarctica lipase B (CALB)Amide nih.gov
Ester Hydrolysis (Acid-catalyzed)H₂O, H⁺Carboxylic Acid nih.gov
Ester Hydrolysis (Base-catalyzed)NaOH, then H⁺Carboxylic Acid quora.com
Palladium-catalyzed AminocarbonylationPd(O₂CCF₃)₂, PhI(O₂CR')₂β-Amino acid derivative illinois.edu
Nickel-catalyzed CarboxylationNickel catalystβ-Amino acid illinois.edu

Stereochemical Control in the Synthesis of Chiral Analogs

The synthesis of specific stereoisomers of this compound analogs is critical, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Researchers have developed several strategies to control the stereochemistry during the formation of the crucial cyclopropane ring. These methods leverage chiral auxiliaries, biocatalysts, and asymmetric catalysis to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent strategy involves the use of chiral auxiliaries in a multi-step sequence. A novel approach employs an aldol (B89426)–cyclopropanation–retro-aldol reaction sequence to produce enantiopure cyclopropane carboxaldehydes, which are precursors to the desired acid analogs. rsc.orgresearchgate.net In this method, a chiral auxiliary directs the stereochemical outcome of a directed cyclopropanation reaction on an alkene, which is influenced by a 'temporary' stereocenter created during a preceding aldol reaction. researchgate.net Subsequent retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding the chiral cyclopropane product with high enantiomeric excess (>95% ee). researchgate.net

Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered hemoproteins, specifically myoglobin (B1173299) (Mb) variants, have been developed as efficient biocatalysts for asymmetric cyclopropanation. nih.gov Through rational design and directed evolution, myoglobin variants have been engineered to exhibit complementary stereoselectivity, providing access to both trans-(1S,2S) and trans-(1R,2R) configured 1-carboxy-2-aryl-cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov This biocatalytic approach has been successfully applied to the gram-scale synthesis of the cyclopropane core of several drugs. nih.gov

Transition-metal catalysis using chiral ligands is another cornerstone of asymmetric cyclopropanation. A highly efficient method utilizes Co(II)-based metalloradical catalysis with a specially designed D₂-symmetric chiral amidoporphyrin ligand. nih.gov This system enables the asymmetric cyclopropanation of a wide range of alkenes with α-heteroaryldiazomethanes, which are challenging substrates, to produce valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov Furthermore, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids derived from natural products like (−)-α-pinene has been shown to be highly stereoselective. doi.org The chiral moiety of the starting material governs the π-facial diastereoselection, leading to cyclopropane products as single diastereomers in favorable cases. doi.org

Table 1: Methodologies for Stereochemical Control in Chiral Cyclopropane Synthesis
MethodologyKey Reagent/CatalystSubstrate TypeKey FeatureStereochemical Outcome
Chiral Auxiliary Approach(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-oneα,β-unsaturated aldehydesAldol-cyclopropanation-retro-aldol sequence. researchgate.net>95% ee researchgate.net
BiocatalysisEngineered Myoglobin (Mb) variantsOlefins (e.g., styrenes)Complementary stereoselectivity for (1S,2S) and (1R,2R) isomers. nih.govUp to 99.9% de and 96% ee nih.gov
Metalloradical CatalysisCo(II) complex with D₂-symmetric chiral amidoporphyrinAlkenes and α-heteroaryldiazomethanesEffective for challenging heteroaryl substrates. nih.govHigh diastereoselectivity and enantioselectivity. nih.gov
1,3-Dipolar CycloadditionDiazomethaneChiral cyclobutyl dehydro amino acidsSubstrate-controlled π-facial diastereoselection. doi.orgSingle diastereomers obtained. doi.org

Development of Novel Synthetic Routes and Methodologies

The pursuit of more efficient, scalable, and versatile methods for synthesizing this compound and its analogs has led to the development of several novel synthetic routes. These modern approaches often focus on operational simplicity, atom economy, and the ability to access a diverse range of analogs.

A significant advancement lies in the practical application and scaling of biocatalytic methods. The use of engineered myoglobin catalysts has been successfully implemented in whole-cell systems. nih.gov This approach simplifies the process by eliminating the need for enzyme purification and allows for the multigram-scale asymmetric synthesis of key cyclopropane intermediates, demonstrating a viable route for industrial application. nih.gov

Multi-component reactions (MCRs) represent a highly efficient strategy for rapidly building molecular complexity. One such approach is a one-pot, three-component coupling reaction involving ynoate electrophiles. acs.org This method allows for the addition of two different nucleophiles to a single ynoate acceptor, converting simple starting materials into densely functionalized and stereochemically complex carboxylic acid derivatives in a single vessel. acs.org Such strategies are attractive for their efficiency and for quickly generating libraries of diverse analogs.

Furthermore, new catalytic systems are expanding the scope of accessible cyclopropane-containing compounds. The development of Co(II)-based metalloradical catalysis provides a general and highly effective route to chiral heteroaryl cyclopropanes, a class of compounds for which stereoselective synthesis was previously underdeveloped. nih.gov This method proceeds through a stepwise radical mechanism, offering a distinct and powerful alternative to traditional cyclopropanation pathways. nih.gov

Innovative activation methods have also been employed to synthesize novel analogs. For instance, the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes has been achieved using the Brønsted superacid trifluoromethanesulfonic acid (TfOH). mdpi.comnih.gov This reaction proceeds through superelectrophilic activation and provides a direct method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related analogs. mdpi.comnih.gov Similarly, triflic acid has been used to mediate the stereoselective synthesis of functionalized cyclopropanecarboxamides from α-bromoamides and styrenes. researchgate.net

Table 2: Novel Synthetic Routes and Methodologies
MethodologyKey Reagents/ConditionsProducts/AnalogsKey Innovation
Whole-Cell BiocatalysisEngineered E. coli expressing myoglobin variantsChiral cyclopropane cores for drugsGram-scale synthesis without enzyme purification. nih.gov
Three-Component CouplingYnoate esters, thiol nucleophiles, trialkylamine baseDensely functionalized, stereochemically complex carboxylic acid derivatives. acs.orgHigh efficiency and rapid construction of complex molecules in one pot. acs.org
Metalloradical CatalysisCo(II)-amidoporphyrin complex, in situ-generated diazo compoundsChiral heteroaryl cyclopropanesEfficient catalytic radical process for previously challenging substrates. nih.gov
Superacid-Mediated HydroarylationTrifluoromethanesulfonic acid (TfOH), arenes3-Aryl-3-(furan-2-yl)propanoic acid derivativesDirect C-C bond formation via superelectrophilic activation. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Cyclopropanecarboxamido Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Cyclopropanecarboxamido)propanoic acid. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural map can be assembled.

In ¹H NMR spectroscopy, the molecule is expected to show distinct signals for each unique proton environment. The protons of the cyclopropyl (B3062369) ring typically appear in the upfield region (approx. 0.7-1.5 ppm) due to their unique shielding environment. The methine proton on the cyclopropyl ring adjacent to the carbonyl group would be expected further downfield than the methylene (B1212753) protons. The two methylene groups of the propanoic acid chain (-CH₂-CH₂-) would present as two distinct multiplets, likely in the range of 2.4-3.6 ppm. The amide proton (-NH-) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically between 7.5 and 8.5 ppm. The acidic proton of the carboxylic acid group (-COOH) is the most deshielded, appearing as a very broad singlet far downfield, often above 10-12 ppm. nagwa.comlibretexts.org

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the amide and carboxylic acid groups are the most downfield, typically resonating in the 170-180 ppm region. docbrown.infodocbrown.info The carbons of the propanoic acid methylene groups would be found around 30-40 ppm. The cyclopropyl carbons exhibit characteristic upfield shifts, with the methine carbon appearing around 15-20 ppm and the methylene carbons at approximately 5-15 ppm. spectrabase.com

To confirm these assignments and establish connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal proton-proton couplings, for instance, between the adjacent methylene groups in the propanoic acid chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons. Finally, an HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments, such as connecting the amide proton to the cyclopropyl carbonyl carbon and the propanoic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10.0Broad Singlet~175-180
Amide (-CONH-)~7.5-8.5Broad Singlet~172-177
-NH-CH₂-~3.4-3.6Triplet~35-40
-CH₂-CH₂-COOH~2.5-2.7Triplet~30-35
Cyclopropyl -CH-~1.3-1.5Multiplet~15-20
Cyclopropyl -CH₂-~0.7-1.0Multiplet~5-15

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to obtain structural information through its fragmentation patterns. For this compound (C₇H₁₁NO₃), the exact molecular weight is 157.0739 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm this molecular weight. ESI-HRMS analysis would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 158.0812 or the sodiated adduct [M+Na]⁺ at m/z 180.0631. The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. The amide bond is a common site for cleavage. A primary fragmentation pathway would involve the cleavage of the amide C-N bond, leading to characteristic fragment ions. For instance, cleavage could yield a cyclopropylcarbonyl cation (m/z 69.03) or a fragment corresponding to the protonated 3-aminopropanoic acid (m/z 90.05). Other expected fragmentations include the loss of water (-18 Da) from the carboxylic acid or the loss of the entire carboxyl group as CO₂ (-44 Da) or HCOOH (-46 Da). docbrown.infolew.ro This impurity profiling can detect and identify byproducts or degradation products from the synthesis process.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/zFormula
Protonated Molecule [M+H]⁺158.0812[C₇H₁₂NO₃]⁺
Loss of Water [M+H-H₂O]⁺140.0706[C₇H₁₀NO₂]⁺
Loss of Formic Acid [M+H-HCOOH]⁺112.0757[C₆H₁₀NO]⁺
Cyclopropylcarbonyl Cation69.0335[C₄H₅O]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound and probing its conformational landscape. nih.gov

IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid and amide groups. A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹. docbrown.infolibretexts.org The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The secondary amide group gives rise to several distinct bands: an N-H stretch around 3300 cm⁻¹, a strong C=O stretch (Amide I band) near 1640-1680 cm⁻¹, and an N-H bend (Amide II band) around 1520-1570 cm⁻¹. ucalgary.ca C-H stretching vibrations from the aliphatic and cyclopropyl groups would be observed just below 3000 cm⁻¹. jcsp.org.pk

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. nih.gov Non-polar bonds, such as the C-C bonds of the cyclopropyl ring and the carbon backbone, often produce strong Raman signals where IR signals are weak. The C=O stretching vibrations are also Raman active. The symmetric "breathing" mode of the cyclopropane (B1198618) ring is a characteristic Raman band, often observed near 1200 cm⁻¹. researchgate.net

The molecule's flexibility, particularly rotation around the C-C and C-N single bonds, can lead to the existence of multiple conformational isomers (rotamers) in solution or the gas phase. researchgate.net These different conformers may have slightly different vibrational frequencies, which could result in the broadening of spectral bands or the appearance of distinct shoulders or minor peaks, especially at low temperatures.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H StretchAmide~3300Medium
O-H StretchCarboxylic Acid2500-3300Strong, Broad
C-H StretchAlkyl/Cyclopropyl2850-3000Medium
C=O StretchCarboxylic Acid1700-1725Strong
C=O Stretch (Amide I)Amide1640-1680Strong
N-H Bend (Amide II)Amide1520-1570Medium

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of structural data for this compound, including exact bond lengths, bond angles, and torsion angles, confirming its covalent structure.

Beyond the intramolecular details, X-ray diffraction reveals the intermolecular interactions that govern the crystal packing. A key feature in the solid-state architecture would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This head-to-head arrangement is a very common and stable motif for carboxylic acids.

Computational Chemistry and in Silico Modeling of 3 Cyclopropanecarboxamido Propanoic Acid

Quantum Chemical Calculations: Electronic Structure, Conformation, and Energy Landscapes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(Cyclopropanecarboxamido)propanoic acid. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its geometry and energy.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which are crucial for predicting non-covalent interactions. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. For instance, calculations on similar bioactive molecules have shown that specific charge distributions are critical for receptor interaction. researchgate.net

Conformation and Energy Landscapes: The flexibility of the propanoic acid chain and the orientation of the cyclopropane (B1198618) ring relative to the amide group allow for multiple conformations. Quantum chemical calculations can identify stable conformers by optimizing the molecular geometry to find energy minima on the potential energy surface. mdpi.com By systematically rotating the rotatable bonds (e.g., C-N, C-C bonds), a potential energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them, which dictates the molecule's conformational preferences in different environments.

Below is a table of representative geometric parameters for the core functional groups of this compound, as would be predicted by DFT calculations at a common level of theory like B3LYP/6-31G*. mdpi.com

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
Amide C=O~1.24 Å
Amide C-N~1.36 Å
Carboxyl C=O~1.21 Å
Carboxyl C-OH~1.36 Å
**Bond Angles (°) **
O=C-N (Amide)~122°
C-N-C~121°
O=C-OH (Carboxyl)~124°

Note: These are typical values for similar functional groups and serve as illustrative examples of data obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings, typically an aqueous solvent.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and allowing the system to evolve over nanoseconds. The resulting trajectory provides detailed information on:

Solvent Interactions: The simulation explicitly models the interactions between the compound and surrounding water molecules. This allows for the analysis of hydrogen bonding patterns, particularly involving the amide and carboxylic acid groups. The formation and lifetime of these hydrogen bonds are critical to the molecule's solubility and how it is recognized by biological targets. The radial distribution function can be calculated to understand the structuring of water molecules around key functional groups.

Mechanistic Investigations via Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The synthesis of this compound typically involves the formation of an amide bond between cyclopropanecarboxylic acid and β-alanine. frontiersin.orgnih.gov Computational transition state analysis can model this reaction to understand its energetic profile and mechanism.

Using quantum chemical methods, the entire reaction coordinate can be mapped, from reactants to products. mdpi.com This process involves:

Locating Reactants and Products: The geometries of the starting materials (cyclopropanecarboxylic acid and β-alanine) and the final product are optimized.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction pathway. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate.

This analysis can be used to compare different synthetic routes or catalysts. For example, the mechanism of a carbodiimide-mediated coupling could be compared to the direct thermal condensation, providing insights into why one method is more efficient than another. The geometry of the calculated transition state reveals the precise arrangement of atoms as the new N-C bond is formed.

Ligand-Protein Docking and Binding Affinity Predictions for Putative Targets

Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is essential for identifying potential biological targets of this compound and understanding the structural basis of its activity. mdpi.comnih.gov

The docking process involves:

Preparation: Three-dimensional structures of the ligand (this compound) and the potential protein target (e.g., an enzyme or receptor) are prepared.

Sampling: A docking algorithm, such as AutoDock Vina, systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. researchgate.net

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. The score considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.

For propanoic acid derivatives, cyclooxygenase (COX) enzymes are common targets. nih.gov Docking this compound into the active site of COX-2 could reveal key interactions. The results would highlight which amino acid residues form hydrogen bonds with the ligand's carboxyl or amide groups and which form hydrophobic contacts with the cyclopropane ring.

The table below illustrates the type of results obtained from a molecular docking study.

Putative Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355Hydrogen Bond with Carboxylate
Val523Hydrophobic with Cyclopropane
Ser530Hydrogen Bond with Amide
Matrix Metalloproteinase-9 (MMP-9)-6.8His226, Glu227Coordination with Zinc, H-Bond
Pro241Hydrophobic with Cyclopropane

Note: This data is hypothetical and for illustrative purposes to show typical outputs of a docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. rutgers.edu For this compound, a QSAR model could be developed to predict the activity of novel analogs and guide the design of more potent molecules.

To build a 3D-QSAR model, such as with Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a dataset of structurally related compounds with measured biological activities is required. rsc.orgnih.gov The process includes:

Dataset Collection: A series of analogs of this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition IC50).

Molecular Alignment: All molecules in the series are aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Statistical Analysis: Partial least squares (PLS) regression is used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.

The resulting QSAR model is often visualized as 3D contour maps. nih.gov These maps show regions where modifications to the chemical structure are predicted to enhance or diminish activity. For example, a map might show a green contour near the cyclopropane ring, indicating that bulkier substituents in that region are favored for higher activity, while a yellow contour might suggest that sterically smaller groups are preferred. This provides a rational, predictive framework for lead optimization. nih.gov

Structure Activity Relationship Sar Studies of 3 Cyclopropanecarboxamido Propanoic Acid Derivatives

Modifications to the Cyclopropyl (B3062369) Ring: Impact on Biological Interactions

The cyclopropyl group is a highly valuable motif in medicinal chemistry due to its unique structural and electronic properties. scientificupdate.comnih.gov It imparts conformational rigidity, which can be entropically favorable for binding to a biological target. nih.goviris-biotech.de Its three carbon atoms are coplanar, and its C-C bonds have enhanced π-character, allowing it to act as a bioisostere for groups like alkenes or gem-dimethyls while offering greater metabolic stability. scientificupdate.comnih.govresearchgate.net

Modifications to the cyclopropyl ring itself can have a profound impact on biological activity. Substitutions on the ring can alter the molecule's steric profile and electronics, influencing how it fits into a receptor's binding pocket. For instance, adding substituents can enhance potency by establishing new, favorable interactions with the target protein or by displacing water molecules from the binding site.

The table below illustrates how substitutions on a cyclopropane (B1198618) ring within different molecular scaffolds can influence biological activity, providing a model for potential modifications to 3-(cyclopropanecarboxamido)propanoic acid.

Compound Scaffold Cyclopropyl Modification Observed Impact on Activity Reference
Quinolone AntibacterialsN-cyclopropyl substituentPotent antibacterial activity against Gram-positive and Gram-negative bacteria. unl.pt
Tyrosine Kinase InhibitorsCyclopropyl-1,1-dicarboxamide linkerImproved chemical stability and pharmacological performance compared to the parent molecule. iris-biotech.de
Epothilone AnaloguesAltered stereochemistry of cyclopropyl fusionSignificant changes in microtubule binding affinity and antiproliferative activity. nih.gov

This table is interactive. Click on the headers to sort the data.

Variations within the Carboxamide Linkage: Influence on Molecular Recognition

The carboxamide linkage is a cornerstone of molecular recognition in biological systems. It is a rigid, planar unit with distinct hydrogen bond donor (the N-H group) and acceptor (the C=O group) capabilities. These features allow it to form strong, directional interactions with amino acid residues in a protein's active site, such as asparagine, glutamine, or the peptide backbone itself.

Altering the carboxamide linkage can significantly influence a compound's binding affinity and specificity. N-methylation, for example, removes the hydrogen bond donor capacity, which can be used to probe the necessity of this interaction for biological activity. Replacing the amide bond with bioisosteres like a reverse amide, an ester, or a ketone can alter the geometry and hydrogen bonding patterns, often leading to a decrease in potency if the original interactions were critical. In some cases, changing an ester linkage to a more stable amide group has been shown to decrease potency, highlighting the specific requirements of the target's active site. wikipedia.org

Studies on thiophene-3-carboxamide (B1338676) derivatives have shown that the position of the carboxamide group is crucial for inhibitory activity. nih.gov Moving the carboxamide from the 3-position to the 5-position on the thiophene (B33073) ring resulted in a complete loss of activity, demonstrating the precise geometric requirements for molecular recognition. nih.gov Furthermore, docking studies suggested that the carboxamide's -CO- and -NH2 groups form key hydrogen bonds with the protein backbone. nih.gov

The following table summarizes how variations in amide linkages affect activity in different compound classes.

Compound Class Linkage Modification Influence on Molecular Recognition Reference
Thiophene-carboxamidesMoving carboxamide from 3- to 5-positionComplete loss of JNK1 inhibitory activity due to loss of key hydrogen bonds. nih.gov
BenzamidesN-alkylation (e.g., N-butyl vs. N-ethyl-N-butyl)Altered toxicity against Aedes aegypti, indicating sensitivity to steric bulk around the amide nitrogen. researchgate.net
Ghrelin Substrate MimicsEster linkage changed to an amide linkageDecreased potency of Ghrelin O-acyl transferase, indicating the enzyme's preference for the ester. wikipedia.org

This table is interactive. Click on the headers to sort the data.

Substituent Effects on the Propanoic Acid Moiety and its Derivatives

The propanoic acid moiety is a key functional group, often serving as a critical anchor for binding to biological targets, particularly through ionic interactions with positively charged residues like arginine or lysine. The acidic nature of the carboxyl group is a dominant feature, but its activity and properties can be modulated through substitution.

Structure-activity relationship studies on 3-arylpropionic acids have shown that introducing substituents on the propionic acid chain can block metabolic oxidation, particularly at benzylic positions, thereby enhancing the compound's half-life in vivo. researchgate.net For example, substitution at the α- or β-position of the propanoic acid chain can significantly alter both potency and metabolic stability. Studies on β-hydroxy-β-arylpropanoic acids demonstrated that a methyl group at the α-position could result in the greatest anti-inflammatory activity, even surpassing that of ibuprofen. nih.gov

Derivatization of the carboxylic acid itself is a common strategy to create prodrugs or to modify a compound's physicochemical properties. Converting the carboxylic acid to an ester or an amide can reduce the local irritation often associated with acidic drugs and may improve membrane permeability. orientjchem.org

The table below presents findings on how substitutions on propanoic acid derivatives impact their biological profiles.

Parent Compound Modification to Propanoic Acid Moiety Effect on Activity/Property Reference
3-Arylpropionic acidsIntroduction of a cyclopropane ring on the acid chainEnhanced half-life in rats by blocking metabolic oxidation. researchgate.net
β-Hydroxy-β-arylpropanoic acidsAddition of a methyl group at the α-positionGreatest anti-inflammatory activity in the series, surpassing ibuprofen. nih.gov
Aryl Propionic Acid NSAIDsConversion of carboxylic acid to ester or amideCan enhance anti-inflammatory activity and reduce ulcerogenic effects. orientjchem.orghumanjournals.com

This table is interactive. Click on the headers to sort the data.

Stereochemical SAR: Chirality and Enantiomeric Efficacy

Stereochemistry is a critical determinant of biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit differential interactions with the enantiomers of a chiral drug. One enantiomer may fit perfectly into the binding site and elicit the desired response, while the other may be less active, inactive, or even cause off-target effects.

In the context of this compound, chirality can arise from substitutions on either the cyclopropane ring or the propanoic acid chain. The cyclopropane ring, when substituted, can exist as different stereoisomers (e.g., cis/trans or R/S configurations). The specific spatial arrangement of these substituents is often crucial for activity. For instance, in studies of cis-12,13-cyclopropyl-epothilone B analogues, the two variants differed only in the configuration of the stereocenters at the cyclopropane junction. nih.gov One analogue was nearly equipotent with the natural product, while the other was significantly less active, underscoring the high stereochemical demand of the biological target. nih.gov

Similarly, substitution on the propanoic acid moiety, typically at the α-carbon (C2), creates a chiral center. For many arylpropionic acid derivatives, such as ibuprofen, it is well-established that the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is significantly less active. orientjchem.orghumanjournals.com

Compound Class Chiral Center Stereochemical Finding Reference
Cyclopropyl-epothilonesC12 and C13 of the cyclopropane ringThe orientation of the cyclopropane moiety was critical; one diastereomer was potent while the other was significantly less active. nih.gov
Aryl Propionic Acids (e.g., Ibuprofen)α-carbon of the propanoic acidThe (S)-enantiomer is responsible for the majority of the anti-inflammatory activity. orientjchem.org
Biocatalytic Cyclopropanation ProductsC1 and C2 of the cyclopropane ringEngineered myoglobin (B1173299) catalyst produced keto-functionalized cyclopropanes with high diastereo- and enantioselectivity (e.g., (1S,2S) configuration). nih.gov

This table is interactive. Click on the headers to sort the data.

Development of Design Principles for Modulating Compound Properties

Based on the SAR findings for the constituent parts of this compound, a set of design principles can be formulated to guide the optimization of its derivatives. These principles integrate medicinal chemistry knowledge to rationally modify the molecule to achieve desired therapeutic properties, including improved pharmacokinetics and pharmacodynamics.

Enhance Metabolic Stability and Potency via the Cyclopropyl Ring : The cyclopropyl ring is a metabolically robust scaffold. nih.gov It can be used to replace metabolically labile groups (e.g., isopropyl or ethyl groups) to increase a compound's half-life. iris-biotech.de Furthermore, its rigid nature can lock the molecule into a bioactive conformation, enhancing binding affinity through favorable entropic contributions. iris-biotech.de

Optimize Target Interactions through the Carboxamide Linkage : The hydrogen bonding capabilities of the amide are critical. Systematic N-alkylation or substitution can probe the steric and electronic requirements of the binding pocket. Bioisosteric replacement of the amide should be approached with caution, as it can disrupt essential hydrogen bonding networks. nih.gov

Modulate Acidity and Block Metabolism at the Propanoic Acid Moiety : The carboxylic acid is a key interaction point but can lead to poor pharmacokinetic properties or local irritation. orientjchem.org Conversion to prodrugs like esters can mitigate these issues. Introducing small alkyl groups, particularly at the α-position, can block metabolic pathways and may introduce beneficial chirality, potentially increasing potency and duration of action. researchgate.netnih.gov

Leverage Stereochemistry for Selectivity and Efficacy : The introduction of chiral centers, either on the cyclopropane ring or the propanoic acid chain, must be carefully controlled and evaluated. nih.gov Synthesis of single enantiomers is often necessary, as the desired biological activity frequently resides in only one stereoisomer. orientjchem.org This approach can lead to a better therapeutic index by eliminating inactive or potentially harmful enantiomers.

By applying these principles, medicinal chemists can design and synthesize novel derivatives of this compound with a higher probability of achieving the desired biological and pharmacological profile.

Mechanistic Biochemical and Biological Investigations of 3 Cyclopropanecarboxamido Propanoic Acid

Identification and Characterization of Molecular Targets

There is no available information regarding the specific molecular targets of 3-(Cyclopropanecarboxamido)propanoic acid.

Enzyme Inhibition Kinetics and Mechanism of Action

No studies have been published detailing the enzyme inhibition kinetics or the mechanism of action for this compound.

Receptor Ligand Binding and Functional Assays

Information on receptor ligand binding and the results of functional assays for this compound are not available in the current scientific literature.

Cellular Biochemistry and Phenotypic Modulation Studies

There are no published studies on the effects of this compound on cellular biochemistry or its ability to induce phenotypic modulation.

Pathways and Networks Affected by Compound Activity

The biological pathways and networks that may be affected by the activity of this compound have not been investigated or reported.

Investigation of Cross-Reactivity and Selectivity Profiles

There is no data available on the cross-reactivity or selectivity profile of this compound against any panel of targets.

Development as Chemical Probes for Biological Systems

The potential development and use of this compound as a chemical probe for biological systems have not been explored in any published research.

Preclinical Pharmacokinetic and Metabolism Research of 3 Cyclopropanecarboxamido Propanoic Acid Analogs

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the rate at which a compound is metabolized, primarily by the liver. These studies typically utilize liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans to predict in vivo hepatic clearance. pharmadirections.com

For propanoic acid derivatives, metabolic transformation is a key determinant of their pharmacokinetic profile. Loxoprofen, a well-known propionic acid derivative, undergoes extensive metabolism. Studies in liver microsomes from various species, including humans, rats, and dogs, have shown that Phase I metabolism, particularly hydroxylation, is a primary pathway. nih.gov This is followed by Phase II conjugation reactions, such as glucuronidation, which increases the water solubility of the metabolites to facilitate their excretion. nih.gov

Identification of Major Metabolites

The identification of metabolites is critical to understanding the biotransformation pathways and to assess whether any metabolites could be pharmacologically active or potentially toxic. For propanoic acid analogs, several types of metabolites are commonly identified.

In studies with the analog Loxoprofen, microsomal incubations led to the identification of multiple metabolites, including two alcohol metabolites, two mono-hydroxylated metabolites, and four glucuronide conjugates. nih.gov Another study on the biotransformation of lithocholic acid identified 3-ketocholanoic acid as the major metabolite formed in human liver microsomes. allucent.com These findings suggest that oxidation and subsequent conjugation are the predominant metabolic routes.

Table 1: Representative Metabolites Identified for Propanoic Acid Analogs in In Vitro Systems Data based on studies of analogous compounds like Loxoprofen.

Metabolite Type Description Metabolic Phase
Hydroxylated Metabolites Addition of a hydroxyl (-OH) group to the molecule. Phase I
Alcohol Metabolites Reduction of a carbonyl group to an alcohol. Phase I
Glucuronide Conjugates Attachment of glucuronic acid to the parent drug or its Phase I metabolites. Phase II

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of drugs. tandfonline.comnih.gov Identifying the specific CYP isoforms that metabolize a drug candidate is essential for predicting potential drug-drug interactions.

For propanoic acid derivatives, the CYP3A subfamily is often implicated. Studies on Loxoprofen identified CYP3A4 and CYP3A5 as the major isoforms responsible for its hydroxylation. nih.gov Similarly, the biotransformation of lithocholic acid was found to be predominantly mediated by CYP3A4. allucent.com Phase II metabolism, specifically glucuronidation, has been shown to be catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being identified as a major isoform for Loxoprofen and its alcohol metabolites. nih.gov

In Vitro Permeability and Transport Studies (e.g., Caco-2 models)

To predict the oral absorption of a drug, in vitro permeability is assessed using cell-based models that mimic the human intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is the industry standard. nih.gov When cultured, these cells differentiate into a monolayer with tight junctions and express key transport proteins, modeling both passive diffusion and active transport across the gut wall. wikipedia.org

In a typical Caco-2 assay, the test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). wikipedia.org A high Papp value generally correlates with good intestinal absorption in vivo. The median Papp value for marketed drugs is approximately 16 × 10⁻⁶ cm/s. doaj.org Compounds can be classified based on their Papp values, as shown in the table below.

Table 2: Caco-2 Permeability Classification and Representative Data

Compound Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification
Metoprolol (High Permeability Control) >10 High
Atenolol (Low Permeability Control) <1 Low
Hypothetical Compound A 15.5 High
Hypothetical Compound B 4.2 Moderate

| Hypothetical Compound C | 0.8 | Low |

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. nih.gov High plasma protein binding can limit drug clearance and distribution. This characteristic is typically evaluated in the plasma of preclinical species (e.g., rats, dogs) and humans using methods like ultrafiltration. wuxiapptec.com

For many compounds, the degree of binding is significant. For instance, in preclinical studies in rats, the peptide PSTi8 showed plasma protein binding greater than 69%. nih.gov Another novel macrolide, Lekethromycin, exhibited a high protein binding rate of 78-91% in rat plasma. wuxiapptec.com These values are crucial for interpreting pharmacokinetic data and for scaling results from animals to humans.

Table 3: Representative Plasma Protein Binding in Preclinical Species (Rat) Data from studies on various investigational compounds.

Compound Class Plasma Protein Binding (%) Method
Peptide (PSTi8) >69% Modified Charcoal Adsorption
Macrolide (Lekethromycin) 78-91% Ultrafiltration

Ex Vivo and In Vivo Preclinical Pharmacokinetic Profiles

In vivo studies in animal models, most commonly rats and dogs, are performed to understand the complete pharmacokinetic profile of a compound after administration. These studies provide essential data on parameters like clearance, volume of distribution, elimination half-life (t½), maximum plasma concentration (Cmax), and oral bioavailability. ingentaconnect.com

A representative pharmacokinetic study of a novel anti-inflammatory agent in Wistar rats provides a template for the type of data generated for new chemical entities. ingentaconnect.com Following intravenous and oral administration, plasma samples are collected over time to determine the drug's concentration profile. This data allows for the calculation of key parameters that describe the compound's behavior in a living system.

Table 4: Representative In Vivo Pharmacokinetic Parameters in Rats Data adapted from a study on a 5-ASA derivative (50 mg/kg dose). ingentaconnect.com

Parameter Intravenous (IV) Administration Oral (p.o.) Administration
Cmax (µg/mL) - 18.5
Tmax (min) - 33
t½ (h) 0.9 2.1
AUC₀-∞ (µg·h/mL) 32.4 25.0
Clearance (mL/min) 24.0 -
Vd (L/kg) 1.9 -

| Bioavailability (%) | 100 | ~77 |

Predictive Models for Compound Disposition

To bridge the gap between preclinical data and human outcomes, predictive mathematical models are employed. These models integrate in vitro and in vivo data to simulate a drug's pharmacokinetic profile, aiding in the design of clinical trials. pharmadirections.compharmajen.com

Two primary modeling approaches are In Vitro-In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) modeling.

IVIVE models use in vitro data, such as metabolic clearance from liver microsomes and plasma protein binding, along with physiological scaling factors to predict in vivo pharmacokinetic parameters like hepatic clearance. wuxiapptec.commdpi.com This approach is valuable in early discovery for ranking and selecting compounds. nih.gov

PBPK models are more sophisticated, representing the body as a series of interconnected physiological compartments (organs and tissues). wikipedia.orgdoaj.org These models incorporate compound-specific data (e.g., permeability, metabolism) and system-specific data (e.g., organ volumes, blood flow rates) to simulate the ADME processes throughout the body. allucent.comnih.gov PBPK modeling can predict drug concentrations in various tissues and is widely used to forecast human pharmacokinetics from preclinical data and to explore the impact of different dosing regimens. nih.gov

Analytical Methodologies for the Research and Characterization of 3 Cyclopropanecarboxamido Propanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3-(Cyclopropanecarboxamido)propanoic acid, enabling the separation of the compound from impurities, related substances, and matrix components. The choice of chromatographic technique depends on the analyte's properties and the analytical objective.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scholaris.ca Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. nih.gov For instance, esterification of the carboxylic acid group (e.g., to form a methyl or isopropyl ester) significantly increases the compound's volatility, making it amenable to GC analysis. nih.gov

Once derivatized, the compound can be separated on a suitable capillary column, such as a non-polar or medium-polarity phase (e.g., HP-INNOWAX). nih.gov Detection is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. nih.gov This approach is particularly useful for assessing the purity of the compound by separating it from volatile organic impurities. The pH of the sample solution can also be a critical factor in the analysis of carboxylic acids by GC. nih.gov

ParameterTypical ConditionPurpose
Derivatization AgentN-Trifluoroacetyl isopropyl (TFA-IP) estersIncreases volatility for GC analysis. nih.gov
ColumnCapillary column (e.g., Chirasil-Val for chiral analysis, HP-INNOWAX for general analysis)Separates the analyte from other volatile components. nih.govnih.gov
Carrier GasHelium or NitrogenTransports the analyte through the column. d-nb.info
Injector Temperature~250 °CEnsures rapid volatilization of the sample. thepharmajournal.com
Oven ProgramTemperature gradient (e.g., 75 °C to 280 °C)Optimizes separation of compounds with different boiling points. thepharmajournal.com
DetectorFlame Ionization Detector (FID)Provides sensitive and quantitative detection of organic analytes. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and purity assessment of this compound. shimadzu.com Reversed-phase HPLC (RP-HPLC) is the preferred mode, where the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. shimadzu.compensoft.net

A C18 column is commonly used as the stationary phase, providing excellent retention and separation for moderately polar compounds. pensoft.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) to control the pH. pensoft.net Adjusting the pH of the mobile phase is crucial as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Detection is often achieved using a UV/VIS detector at a low wavelength, typically around 210 nm, where the carboxyl and amide groups exhibit absorbance. shimadzu.com This method allows for the accurate quantification of the compound and the separation from non-volatile impurities and degradation products. pensoft.net

ParameterTypical ConditionPurpose
ModeReversed-Phase (RP-HPLC)Separates compounds based on polarity. shimadzu.com
Stationary PhaseC18 (Octadecylsilane)Provides hydrophobic surface for retention. pensoft.net
Mobile PhaseAcetonitrile:Phosphate Buffer (e.g., pH 3.0)Elutes the compound from the column; pH control is critical. pensoft.net
ElutionIsocratic or GradientMaintains constant or varied mobile phase composition for optimal separation. pensoft.netnih.gov
Flow Rate1.0 mL/minControls the speed of the separation. pensoft.net
DetectorUV/VIS at ~210-225 nmDetects the analyte based on UV absorbance of the carboxyl and amide groups. shimadzu.compensoft.net

As a derivative of β-alanine, this compound can exist as enantiomers if a chiral center is present. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. nih.gov

Various CSPs are effective for the separation of amino acid derivatives. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., CHIROBIOTIC phases) are widely used in HPLC for this purpose. nih.govmdpi.com Another common class of CSPs is based on cyclodextrins (e.g., CYCLOBOND), which can separate enantiomers based on inclusion complexation. sigmaaldrich.commdpi.com Chiral separations can also be performed by GC on a chiral column after appropriate derivatization of the analyte. nih.gov

Chiral Stationary Phase (CSP) TypeExamplesTypical Application
Macrocyclic GlycopeptidesCHIROBIOTIC T, REffective for N-blocked amino acids and compounds with acidic chiral centers. sigmaaldrich.com
Polysaccharide DerivativesChiralpak® AD-H (Amylose-based)Broad enantioselectivity for a wide range of racemates under normal-phase conditions. mdpi.com
CyclodextrinsCYCLOBOND I 2000 (Beta-cyclodextrin)Separation of various amino acids and their derivatives. sigmaaldrich.com
Amino Acid DerivativesChirasil-Val (GC-CSP)GC separation of N-trifluoroacetyl isopropyl esters of α- and β-alanine analogues. nih.gov

Mass Spectrometry (MS) Based Quantitative Methods

Mass Spectrometry (MS) is a highly sensitive and selective technique used for the structural elucidation and quantification of this compound. It is most powerfully applied when coupled with a chromatographic separation technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com

In LC-MS, the analyte is separated by HPLC and then ionized before entering the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only the m/z of the target analyte is monitored, or in tandem MS (MS/MS) mode. In MS/MS, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and reduces background noise. nih.gov Derivatization can also be employed to enhance ionization efficiency and thus sensitivity. mdpi.com

Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry can be used as a simple and rapid method for determining the concentration of this compound in pure solutions. The technique relies on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The presence of the carboxyl and amide functional groups results in UV absorbance at short wavelengths, typically around 210 nm. shimadzu.com

However, this method has significant limitations. Its selectivity is low, as many other organic molecules also absorb in this region, leading to interference from impurities or other matrix components. shimadzu.com Therefore, spectrophotometric assays are generally not suitable for complex samples and are better employed as a detection method following chromatographic separation (as in HPLC-UV) rather than as a standalone quantitative tool. nih.gov

Method Development and Validation for Specific Research Applications

For any analytical method to be considered reliable for a specific application, it must undergo rigorous development and validation. pensoft.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

The validation process ensures the method is accurate, precise, and specific for the analysis of this compound in the given sample matrix. pensoft.netnih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak purity analysis; no interference at the retention time of the analyte. pensoft.net
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99. nih.govnih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.Recovery typically between 95-105%. nih.govnih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) < 3-15%, depending on concentration. nih.govnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. nih.gov
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).RSD of results should remain within acceptable limits. researchgate.net

Emerging Research Directions and Future Perspectives for 3 Cyclopropanecarboxamido Propanoic Acid

Design of Next-Generation Analogs with Enhanced Biological Attributes

The foundational structure of 3-(Cyclopropanecarboxamido)propanoic acid serves as a promising starting point for the rational design of new analogs with superior biological properties. The goal of analog design is to systematically modify the parent structure to optimize its pharmacokinetic and pharmacodynamic profiles. Key strategies would involve structure-activity relationship (SAR) studies, a common practice in medicinal chemistry for developing derivatives with improved efficacy and metabolic stability. nih.govorientjchem.org

Future research can focus on several modification points within the molecule:

The Cyclopropane (B1198618) Ring: Introduction of substituents on the cyclopropane ring can influence steric interactions with a biological target, potentially enhancing binding affinity and selectivity.

The Amide Linkage: Modifications to the amide group, such as N-alkylation or replacement with bioisosteric groups, could alter the molecule's hydrogen bonding capacity and metabolic stability.

The Propanoic Acid Chain: Altering the length or rigidity of the propanoic acid chain could optimize the molecule's positioning within a target's binding site.

These synthetic efforts aim to produce next-generation compounds with improved potency, selectivity, and "drug-like" properties, such as enhanced oral bioavailability and a more favorable metabolic profile.

Molecular Scaffold Modification Site Potential Enhancement of Biological Attribute Rationale for Modification
Cyclopropane RingIncreased Potency, Target SelectivityIntroduce steric bulk or electronic modifications to optimize interactions with the target binding pocket.
Amide LinkerImproved Metabolic Stability, Altered SolubilityReplace the amide with metabolically robust bioisosteres; modify N-substituents to tune physicochemical properties.
Propanoic Acid ChainOptimized Binding Affinity, Improved PharmacokineticsAdjust chain length or conformation to improve fit with the biological target and enhance absorption and distribution.

Application in Targeted Biological Pathway Modulation

A critical area of future research is to identify and validate the specific biological pathways modulated by this compound and its analogs. Small molecules can serve as powerful probes to dissect complex cellular signaling cascades. columbia.edu Once a primary molecular target is identified—be it an enzyme, receptor, or other protein—the compound can be used to influence the downstream biological pathway controlled by that target.

For instance, if the compound is found to inhibit a specific kinase, it could be used to modulate signaling pathways implicated in cell proliferation, making it a candidate for cancer research. nih.gov Similarly, if it targets a receptor involved in inflammation, it could be developed for autoimmune diseases. mdpi.com The research would involve a combination of biochemical assays, cell-based functional screens, and in vivo models to elucidate how the compound's interaction with its target translates into a measurable physiological response. This pathway-centric approach is fundamental to understanding the therapeutic potential and mechanism of action of new chemical entities.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics technologies is indispensable. nih.gov These approaches allow for the simultaneous measurement of thousands of biological molecules, providing an unbiased, system-wide view of a drug's impact. researchgate.net

Key multi-omics technologies include:

Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal the compound's direct targets and affected pathways.

Transcriptomics: To analyze changes in gene expression (mRNA levels), providing insights into the cellular response to the compound at the genetic level.

Metabolomics: To profile changes in small-molecule metabolites, offering a functional readout of the compound's effects on cellular metabolism and physiology. nih.gov

By combining these datasets, researchers can construct detailed molecular maps of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to monitor its activity in preclinical and clinical settings. nih.gov This systems-level perspective is crucial for a comprehensive understanding that goes beyond a single target or pathway. researchgate.net

Omics Technology Information Provided Application in Mechanistic Understanding
ProteomicsGlobal protein expression and modification changes.Identification of direct binding targets and downstream signaling effects.
TranscriptomicsGenome-wide gene expression changes.Revealing cellular reprogramming and response pathways at the transcriptional level.
MetabolomicsChanges in the profile of endogenous small molecules.Understanding the functional impact on cellular metabolism and physiology.

Advanced Computational Methodologies for Predictive Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. researchgate.net For this compound, advanced computational methodologies can be employed to predict the biological activities of novel analogs before their synthesis, saving significant time and resources.

Computational approaches that can be applied include:

Molecular Docking: Simulating the binding of virtual analogs to the three-dimensional structure of a target protein to predict binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net

Artificial Intelligence (AI) and Machine Learning: Using AI algorithms to analyze large datasets and generate designs for novel molecules with desired properties (de novo design). mdpi.com

These predictive models can guide synthetic chemists to prioritize the most promising analogs for synthesis and biological testing, creating a more efficient and focused discovery pipeline. researchgate.netmdpi.com

Role as a Privileged Scaffold in Chemical Biology

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity when appropriately modified. columbia.edunih.gov The core structure of this compound, featuring the rigid cyclopropane moiety, has the potential to be such a scaffold. The three-dimensional nature of the cyclopropane ring provides a fixed orientation for appended functional groups, which can be a key feature for specific molecular recognition by diverse proteins. nih.govnih.gov

Future work could involve creating a chemical library based on this scaffold. By systematically attaching a wide variety of chemical groups at different positions on the molecule, a large collection of diverse compounds can be generated. columbia.edu This library can then be screened against a wide range of biological targets, such as G-protein-coupled receptors or enzymes, to identify novel "hits" for various diseases. columbia.edu The versatility of this scaffold could make it a valuable tool in chemical biology for probing protein function and discovering new therapeutic leads. osi.lvresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(Cyclopropanecarboxamido)propanoic acid in laboratory settings?

  • Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid (CAS 1759-53-1) with β-alanine derivatives. Key steps include:

Activation : Use carbodiimide agents (e.g., EDC or DCC) to activate the cyclopropanecarboxylic acid moiety.

Coupling : React the activated intermediate with β-alanine or its protected derivatives under inert conditions.

Purification : Employ reverse-phase HPLC or recrystallization to isolate the product .

  • Example Table :

Reagent/ConditionRoleReference
EDC/DCCCarboxylic acid activation
β-Alanine methyl esterNucleophile
DichloromethaneSolvent

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm the cyclopropane ring (δ ~1.0–2.0 ppm in 1^1H NMR) and amide bond (δ ~6.5–8.0 ppm for NH). 13^{13}C NMR detects carbonyl groups (amide: ~165–175 ppm; carboxylic acid: ~170–180 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
  • HPLC : Assess purity using C18 columns with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer :

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to assign ambiguous signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures .
  • Computational Modeling : Use Density Functional Theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. How does the cyclopropane ring influence the compound’s reactivity in medicinal chemistry applications?

  • Answer :

  • Ring Strain : The cyclopropane’s high angular strain (~27 kcal/mol) enhances reactivity, facilitating ring-opening reactions for drug derivatization .
  • Biological Interactions : Molecular docking studies suggest the rigid structure improves binding affinity to enzyme active sites (e.g., proteases or kinases) .
    • Example Application :
Study TypeMethodologyKey FindingReference
Enzyme InhibitionKinetic assaysIC50_{50} reduced by 40% vs. non-cyclopropane analogs

Q. What experimental precautions are critical when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS05: Corrosive) .
  • Ventilation : Use fume hoods to avoid inhalation (P260 precautionary statement) .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure (P303+P361+P353) .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields during synthesis?

  • Answer :

  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Temperature Control : Maintain 0–4°C during activation to minimize side reactions .
  • Workup Optimization : Extract unreacted reagents with ethyl acetate/water partitions .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

  • Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME evaluates metabolic pathways (e.g., cytochrome P450 interactions) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.